REACTION_CXSMILES
|
FC1C=CC(S(CCC)(=O)=O)=CC=1C#C[Si](C)(C)C.[C:20]([O:24][C:25](=[O:37])[CH2:26][O:27][C:28]1[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][C:29]=1[C:35]#[CH:36])([CH3:23])([CH3:22])[CH3:21].Br[C:39]1[CH:44]=[C:43]([S:45]([CH2:48][CH2:49][CH3:50])(=[O:47])=[O:46])[CH:42]=[CH:41][C:40]=1[Cl:51]>>[C:20]([O:24][C:25](=[O:37])[CH2:26][O:27][C:28]1[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][C:29]=1[C:35]#[C:36][C:41]1[CH:42]=[C:43]([S:45]([CH2:48][CH2:49][CH3:50])(=[O:46])=[O:47])[CH:44]=[CH:39][C:40]=1[Cl:51])([CH3:23])([CH3:22])[CH3:21]
|
Name
|
Intermediate 107
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)S(=O)(=O)CCC)C#C[Si](C)(C)C
|
Name
|
(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
|
Name
|
Intermediate 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C)=O
|
Name
|
2-bromo-1-chloro-4-(propylsulfonyl)benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)S(=O)(=O)CCC)Cl
|
Name
|
Intermediate 126
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)S(=O)(=O)CCC)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#CC1=C(C=CC(=C1)S(=O)(=O)CCC)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |